![molecular formula C22H16N2O B537185 Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI)](/img/structure/B537185.png)
Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NiCur is an inhibitor of CBP Histone Acetyltransferase which downregulates p53 activation and facilitates methylation at lysine 27 on histone H3.
Applications De Recherche Scientifique
Crystal and Molecular Docking Studies
Benzonitrile derivatives like 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile have been studied for their anticancer properties. A study involving crystal structure determination and molecular docking with focal adhesion kinase (FAK) domain showed that these compounds exhibit significant bacterial inhibition at lower to moderate concentrations, indicating their potential as pharmaceutical agents (Kiran et al., 2018).
Rearrangements in Aromatic Nitrile Oxides
Research on nitrile imines, nitrile oxides, and nitrile ylides, which are used in 1,3-dipolar cycloaddition reactions, reveals potential rearrangements in aromatic 1,3-dipoles. This can lead to ring expansion to cycloheptatetraene derivatives, mimicking phenylcarbenes. Such rearrangements can occur in both singlet ground states and triplet excited states, accelerating with specific substitutions on phenyl moieties (Marchais et al., 2020).
Synthesis of Pyrimidine Annelated Heterocycles
Benzonitrile derivatives have been used in the synthesis of pyrimidine annelated heterocycles. Specifically, compounds such as 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil were treated with bromine and other reagents to yield various heterocyclic compounds. This demonstrates the utility of benzonitrile derivatives in complex organic syntheses (Majumdar et al., 2001).
Oxime Formation and 1,3-Dipolar Cycloadditions
In studies focusing on benzonitrile oxide reactions, it was found that these compounds participate in 1,3-dipolar cycloaddition reactions, leading to the formation of oximes. This research helps in understanding the mechanisms of such reactions, which are significant in synthetic organic chemistry (Baran & Mayr, 1989).
Novel Catalysts in Aziridine and Sulfur Diimide Reactions
Benzonitrile derivatives have been used as catalysts for cyclization reactions between aziridines and sulfur diimides, yielding imidazolidinethiones. This showcases their potential in catalyzing unique chemical reactions (Baeg & Alper, 1994).
Applications in Polymer Science
Benzonitrile derivatives have been employed in the synthesis and characterization of novel soluble aromatic polyesters with pendant cyano groups. These polymers demonstrate good thermal stability and solubility, indicating their potential use in high-performance materials (Yu, Cai, & Wang, 2009).
Propriétés
Nom du produit |
Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI) |
|---|---|
Formule moléculaire |
C22H16N2O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3,3'-((1E,1'E)-(2-Oxocyclohexane-1,3-diylidene)bis(methaneylylidene))dibenzonitrile |
InChI |
InChI=1S/C22H16N2O/c23-14-18-6-1-4-16(10-18)12-20-8-3-9-21(22(20)25)13-17-5-2-7-19(11-17)15-24/h1-2,4-7,10-13H,3,8-9H2/b20-12+,21-13+ |
Clé InChI |
LENALXRGKSPEKI-ZIOPAAQOSA-N |
SMILES isomérique |
C1C/C(=C\C2=CC(=CC=C2)C#N)/C(=O)/C(=C/C3=CC(=CC=C3)C#N)/C1 |
SMILES |
O=C(/C(CCC/1)=C/C2=CC(C#N)=CC=C2)C1=C\C3=CC(C#N)=CC=C3 |
SMILES canonique |
C1CC(=CC2=CC(=CC=C2)C#N)C(=O)C(=CC3=CC(=CC=C3)C#N)C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NiCur |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide](/img/structure/B537403.png)
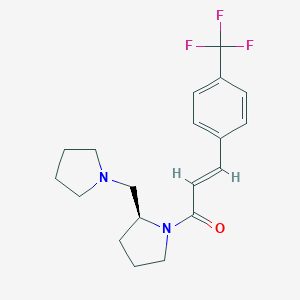
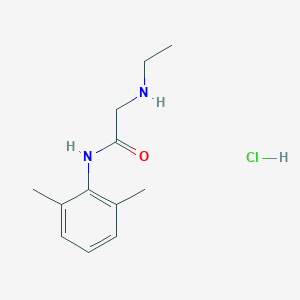
![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B537580.png)
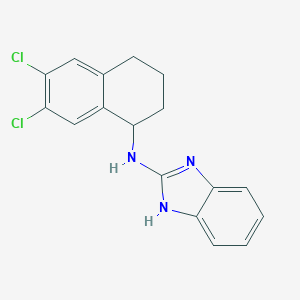
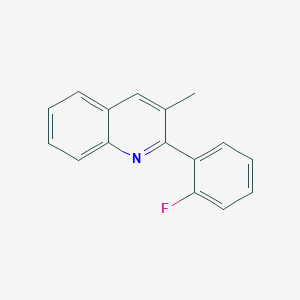
![2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B537674.png)
![1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride](/img/structure/B537710.png)
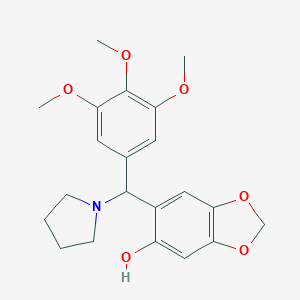
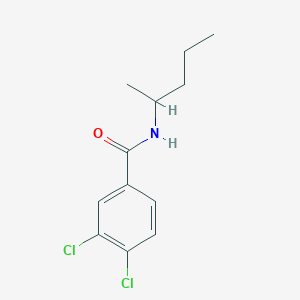
![17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate](/img/structure/B537739.png)
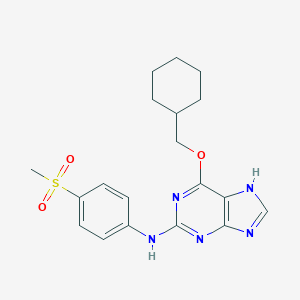
![3-[(8R)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione](/img/structure/B537867.png)